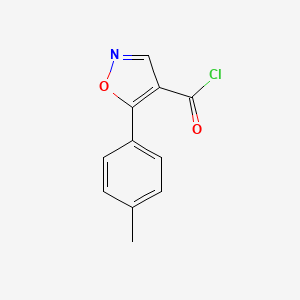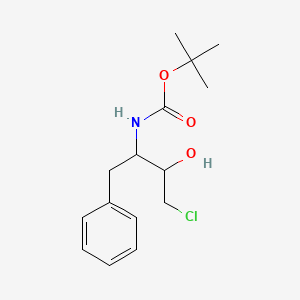
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate: is an organic compound with the molecular formula C15H22ClNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxy group on a phenylbutan-2-yl backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro and hydroxy substituted phenylbutan-2-yl precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for various applications .
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted carbamates .
科学研究应用
Chemistry: In chemistry, tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in the design of inhibitors or modulators of specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals. Its unique chemical structure makes it valuable in the formulation of products requiring specific functional properties .
作用机制
The mechanism of action of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate with a different substitution pattern on the phenyl ring.
Uniqueness: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to the presence of both chloro and hydroxy groups on the phenylbutan-2-yl backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbamate derivatives .
属性
分子式 |
C15H22ClNO3 |
|---|---|
分子量 |
299.79 g/mol |
IUPAC 名称 |
tert-butyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19) |
InChI 键 |
GFGQSTIUFXHAJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
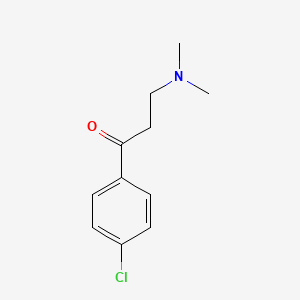
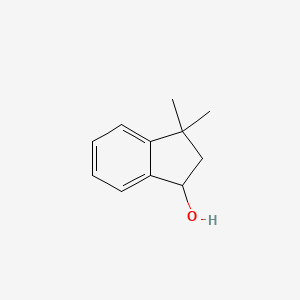
![3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8815627.png)
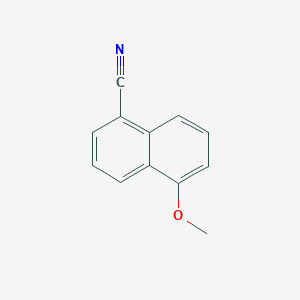
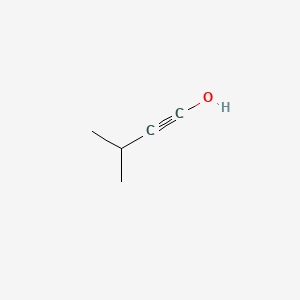
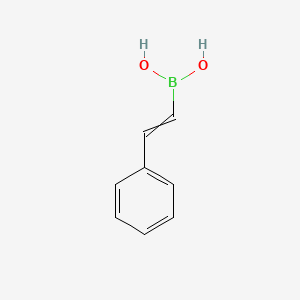
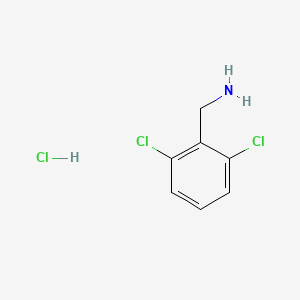
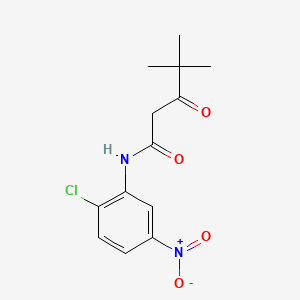
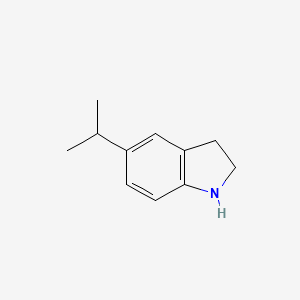
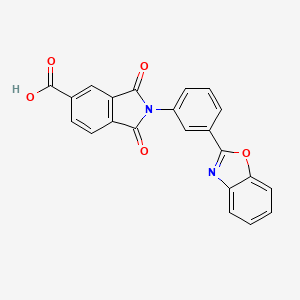
![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
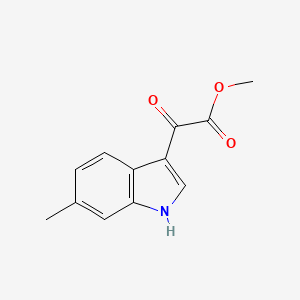
![3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B8815670.png)
